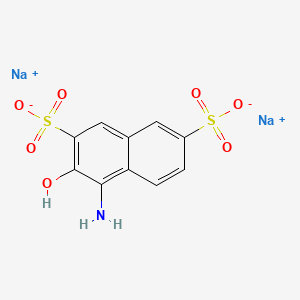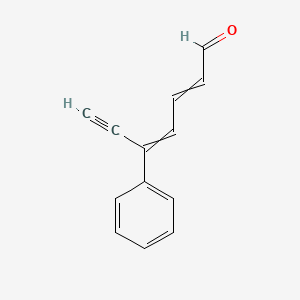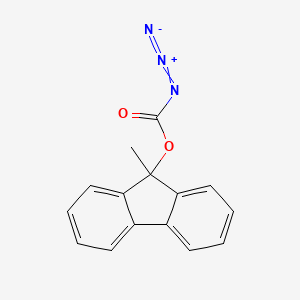
Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate is a synthetic organic compound primarily used as a dye intermediate. It is known for its high affinity for cellulose fibers and is commonly used in the textile industry. This compound is also referred to as H Acid disodium salt and has the molecular formula H2NC10H4(OH)(SO3Na)2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate typically involves the sulfonation of 4-amino-3-hydroxy-2-naphthoic acid. The reaction is carried out under controlled conditions using sulfuric acid and sodium hydroxide. The resulting product is then neutralized with sodium carbonate to obtain the disodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as sulfonation, neutralization, and crystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted naphthalene derivatives. These products are often used as intermediates in the synthesis of dyes and pigments .
Aplicaciones Científicas De Investigación
Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is used in staining techniques for microscopy.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: The compound is used in the
Propiedades
Número CAS |
42579-07-7 |
|---|---|
Fórmula molecular |
C10H7NNa2O7S2 |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
disodium;4-amino-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H9NO7S2.2Na/c11-9-7-2-1-6(19(13,14)15)3-5(7)4-8(10(9)12)20(16,17)18;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
Clave InChI |
WWKQYOVTXCEQDS-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)




![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)





![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)

